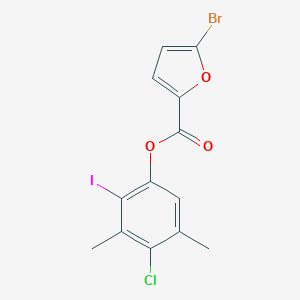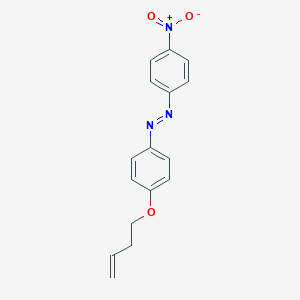
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene is an organic compound with the molecular formula C16H15N3O3 It is characterized by the presence of both butenyloxy and nitrophenyl groups attached to a diazene core
Preparation Methods
The synthesis of (4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-butenyloxy)aniline and 4-nitrobenzene diazonium salt.
Diazotization: The 4-nitrobenzene diazonium salt is prepared by treating 4-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The 4-(3-butenyloxy)aniline is then coupled with the 4-nitrobenzene diazonium salt under controlled conditions to form the desired diazene compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene can be compared with similar compounds such as:
1-[4-(3-Butenyloxy)phenyl]-2-{4-aminophenyl}diazene: Similar structure but with an amino group instead of a nitro group.
1-[4-(3-Butenyloxy)phenyl]-2-{4-methylphenyl}diazene: Similar structure but with a methyl group instead of a nitro group.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31g/mol |
IUPAC Name |
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H15N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h2,4-11H,1,3,12H2 |
InChI Key |
TYJGUFSRTBJWNO-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


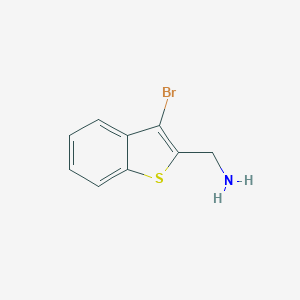
![ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate](/img/structure/B371198.png)
![2-(4-Bromophenyl)-1-[6-(hexyloxy)-2-naphthyl]ethanone](/img/structure/B371199.png)
![4-[4-(Methyloctadecylamino)styryl]-1-methylpyridinium](/img/structure/B371200.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-cyclopropylthiourea](/img/structure/B371201.png)
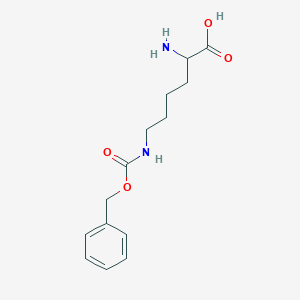
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)
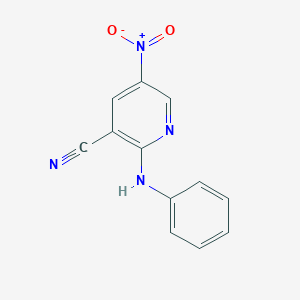
![2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B371210.png)
![3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B371211.png)
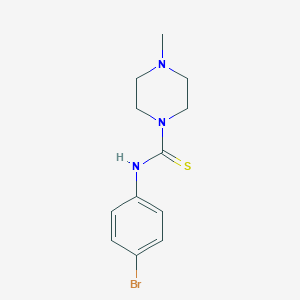
![Ethyl 5-nitro-3-{[(2-phenylethyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylate](/img/structure/B371215.png)
